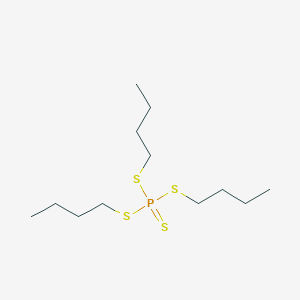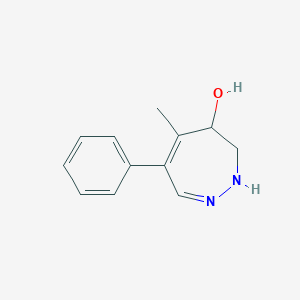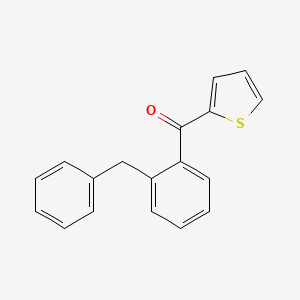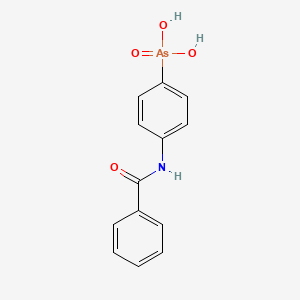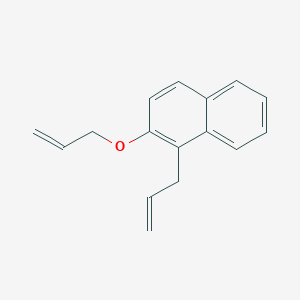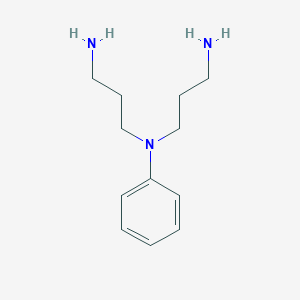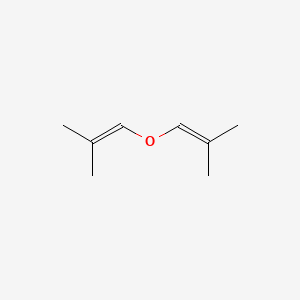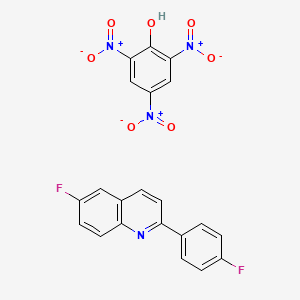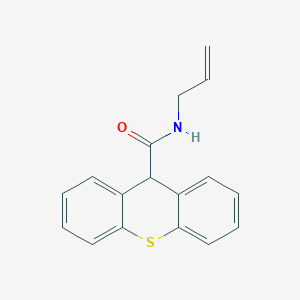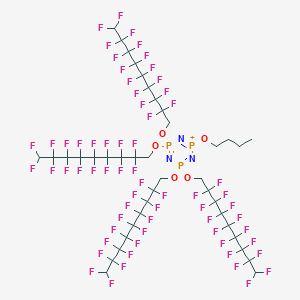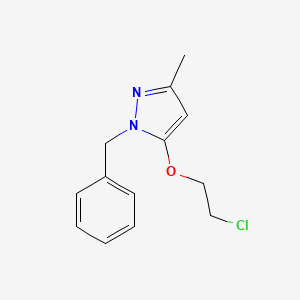
Pyrazole, 1-benzyl-5-(2-chloroethoxy)-3-methyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pyrazole, 1-benzyl-5-(2-chloroethoxy)-3-methyl-: is a synthetic organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of a benzyl group at the first position, a 2-chloroethoxy group at the fifth position, and a methyl group at the third position of the pyrazole ring. Pyrazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Pyrazole, 1-benzyl-5-(2-chloroethoxy)-3-methyl- typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound. For instance, the reaction of hydrazine hydrate with ethyl acetoacetate can yield 3-methyl-1H-pyrazole.
Benzylation: The introduction of the benzyl group at the first position can be achieved through a nucleophilic substitution reaction. This involves the reaction of 3-methyl-1H-pyrazole with benzyl chloride in the presence of a base such as potassium carbonate.
Chloroethoxylation: The 2-chloroethoxy group can be introduced at the fifth position through an etherification reaction. This involves the reaction of the intermediate compound with 2-chloroethanol in the presence of a suitable catalyst.
Industrial Production Methods
Industrial production methods for Pyrazole, 1-benzyl-5-(2-chloroethoxy)-3-methyl- may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
Oxidation: Pyrazole derivatives can undergo oxidation reactions to form pyrazole N-oxides. Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reduction of pyrazole derivatives can lead to the formation of dihydropyrazoles. Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Pyrazole derivatives can undergo various substitution reactions, including halogenation, alkylation, and acylation. These reactions often involve reagents such as halogens, alkyl halides, and acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids; typically carried out in an aqueous or organic solvent.
Reduction: Sodium borohydride, lithium aluminum hydride; typically carried out in anhydrous conditions.
Substitution: Halogens, alkyl halides, acyl chlorides; typically carried out in the presence of a base or catalyst.
Major Products Formed
Oxidation: Pyrazole N-oxides
Reduction: Dihydropyrazoles
Substitution: Halogenated, alkylated, or acylated pyrazole derivatives
科学的研究の応用
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of cyclooxygenase (COX) enzymes.
Medicine: Explored for its anti-inflammatory, analgesic, and anticancer properties. Pyrazole derivatives have shown promise in the treatment of conditions such as arthritis and certain types of cancer.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
作用機序
The mechanism of action of Pyrazole, 1-benzyl-5-(2-chloroethoxy)-3-methyl- involves its interaction with specific molecular targets and pathways:
Enzyme Inhibition: It may inhibit enzymes such as cyclooxygenase (COX), leading to reduced production of pro-inflammatory mediators like prostaglandins.
Apoptosis Induction: In cancer cells, it may induce apoptosis through the activation of intrinsic apoptotic pathways, involving the release of cytochrome c and activation of caspases.
類似化合物との比較
Similar Compounds
- 1-Benzyl-3-iodo-1H-pyrazole
- 1-Benzyl-4-iodo-1H-pyrazole
- 4-Iodopyrazole
Uniqueness
Pyrazole, 1-benzyl-5-(2-chloroethoxy)-3-methyl- is unique due to the presence of the 2-chloroethoxy group, which imparts distinct chemical and biological properties. This structural feature may enhance its solubility, stability, and interaction with biological targets compared to other pyrazole derivatives.
特性
CAS番号 |
5371-90-4 |
|---|---|
分子式 |
C13H15ClN2O |
分子量 |
250.72 g/mol |
IUPAC名 |
1-benzyl-5-(2-chloroethoxy)-3-methylpyrazole |
InChI |
InChI=1S/C13H15ClN2O/c1-11-9-13(17-8-7-14)16(15-11)10-12-5-3-2-4-6-12/h2-6,9H,7-8,10H2,1H3 |
InChIキー |
WYXRAKZFVVLFRK-UHFFFAOYSA-N |
正規SMILES |
CC1=NN(C(=C1)OCCCl)CC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


